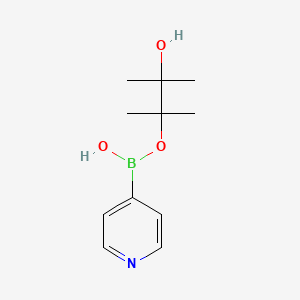
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-pyridin-4-ylborinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-pyridin-4-ylborinic acid is a boron-containing organic compound with potential applications in various fields of chemistry and biology. This compound features a pyridine ring substituted with a borinic acid group and an alkoxy group, making it an interesting subject for research due to its unique chemical properties and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-pyridin-4-ylborinic acid typically involves the reaction of pyridine derivatives with boronic acids or boronates. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a pyridine boronic acid is reacted with an appropriate alkyl halide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and catalyst concentration to ensure efficient production.
化学反应分析
Types of Reactions: (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-pyridin-4-ylborinic acid can undergo various chemical reactions, including:
Oxidation: The borinic acid group can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups attached to the pyridine ring.
Substitution: The alkoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst, such as palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Boronic acid derivatives.
Reduction: Modified pyridine derivatives with reduced functional groups.
Substitution: Pyridine derivatives with new functional groups replacing the alkoxy group.
科学研究应用
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-pyridin-4-ylborinic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as boron-containing polymers.
作用机制
The mechanism of action of (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-pyridin-4-ylborinic acid involves its interaction with molecular targets through its borinic acid group. This group can form reversible covalent bonds with biological molecules, such as enzymes or receptors, potentially modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and exhibiting therapeutic effects.
相似化合物的比较
Pyridine-4-boronic acid: Similar structure but lacks the alkoxy group.
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-pyridine: Similar structure but lacks the borinic acid group.
4-(Hydroxymethyl)pyridine: Similar pyridine core but different substituents.
Uniqueness: (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-pyridin-4-ylborinic acid is unique due to the presence of both the borinic acid and alkoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-pyridin-4-ylborinic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO3/c1-10(2,14)11(3,4)16-12(15)9-5-7-13-8-6-9/h5-8,14-15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVZRDBBEZHVHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=NC=C1)(O)OC(C)(C)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














